
3-Methylpicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methylpicolinimidamide is an organic compound with the molecular formula C7H9N3 It is a derivative of pyridine, where the carboxamidine group is attached to the second carbon of the pyridine ring, and a methyl group is attached to the third carbon
科学的研究の応用
3-Methylpicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Safety and Hazards
作用機序
Target of Action
3-Methylpyridine-2-carboxamidine primarily targets Collagenase 3 and Stromelysin-1 . These are enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in the breakdown of the extracellular matrix, affecting various physiological and disease processes .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to the breakdown and remodeling of the extracellular matrix .
Result of Action
The molecular and cellular effects of 3-Methylpyridine-2-carboxamidine’s action are likely related to its impact on the activity of Collagenase 3 and Stromelysin-1 . By potentially inhibiting these enzymes, the compound could affect the breakdown and remodeling of the extracellular matrix, with potential implications for various physiological and disease processes .
生化学分析
Biochemical Properties
3-Methylpyridine-2-carboxamidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagenase 3 and stromelysin-1, which are involved in the degradation of extracellular matrix proteins . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of 3-Methylpyridine-2-carboxamidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the latency of evoked potentials and increase latency to seizures in animal models . These effects highlight the compound’s potential impact on cellular functions and processes.
Molecular Mechanism
At the molecular level, 3-Methylpyridine-2-carboxamidine exerts its effects through specific binding interactions with biomolecules. It plays a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, and tenascin . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Methylpyridine-2-carboxamidine over time have been studied in laboratory settings. It has been observed that higher pressures favor the octahedral species of the compound, while higher temperatures favor the tetrahedral species . These findings are crucial for understanding the compound’s temporal effects and its stability under different conditions.
Dosage Effects in Animal Models
The effects of 3-Methylpyridine-2-carboxamidine vary with different dosages in animal models. Studies have shown that the compound can have toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
3-Methylpyridine-2-carboxamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to be metabolized by Bacillus cereus GMHS, which initiates the degradation of the compound by hydroxylation of the methyl group . These interactions are crucial for understanding the compound’s metabolic pathways and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Methylpyridine-2-carboxamidine within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions are crucial for understanding the compound’s transport and distribution within the body.
Subcellular Localization
The subcellular localization of 3-Methylpyridine-2-carboxamidine is essential for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These interactions are crucial for understanding the compound’s subcellular localization and its effects on cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpicolinimidamide can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyanamide under acidic conditions to form the desired carboxamidine derivative. Another method involves the use of amidoximes, where 3-methylpyridine-2-carboxamidoxime is converted to this compound through a dehydration reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-Methylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboxamidine group to an amine.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
類似化合物との比較
Similar Compounds
3-Methylpyridine-2-carboxamidoxime: A precursor in the synthesis of 3-Methylpicolinimidamide.
2-Methylpyridine-3-carboxamidine: An isomer with the carboxamidine group attached to the third carbon and the methyl group on the second carbon.
4-Methylpyridine-2-carboxamidine: Another isomer with the methyl group on the fourth carbon.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl and carboxamidine groups on the pyridine ring can significantly affect the compound’s interaction with molecular targets and its overall properties .
特性
IUPAC Name |
3-methylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVYNLMGTQWKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562967 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742028-44-0 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

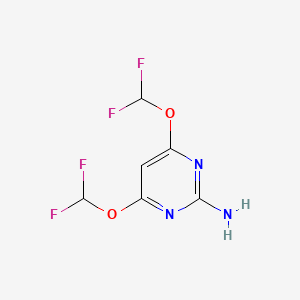
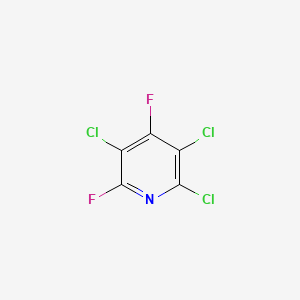


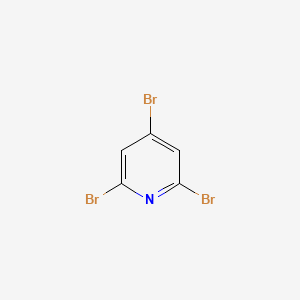
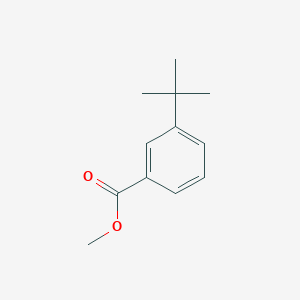
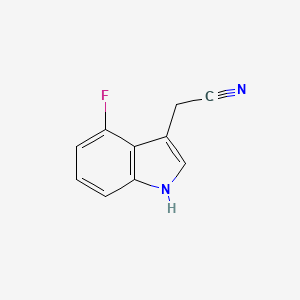
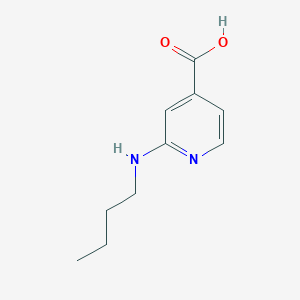

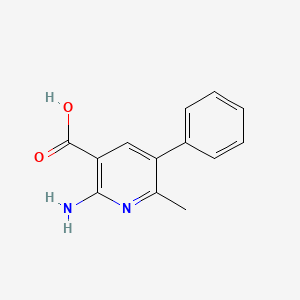
![Magnesium, bromo[4-(trifluoromethoxy)phenyl]-](/img/structure/B1317657.png)
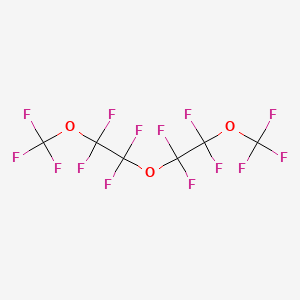
![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)
